molecular formula C20H12O B196075 3-Hydroxy Benzopyrene CAS No. 13345-21-6

3-Hydroxy Benzopyrene

Cat. No.: B196075
CAS No.: 13345-21-6
M. Wt: 268.3 g/mol
InChI Key: SPUUWWRWIAEPDB-UHFFFAOYSA-N
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Description

3-Hydroxy Benzopyrene is a hydroxylated derivative of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon. This compound is significant due to its presence as a metabolite of benzo(a)pyrene, which is a potent environmental carcinogen. The molecular formula of this compound is C20H12O, and it has a molecular weight of 268.31 g/mol .

Biochemical Analysis

Biochemical Properties

3-Hydroxybenzo(a)pyrene plays a significant role in biochemical reactions. It is an intermediate metabolite in the metabolic breakdown of BaP by cytochrome P450 enzymes . The formation of 3-Hydroxybenzo(a)pyrene represents a detoxification pathway .

Cellular Effects

The effects of 3-Hydroxybenzo(a)pyrene on various types of cells and cellular processes are profound. It has been found that the level of 3-Hydroxybenzo(a)pyrene increased in the plasma, blood, brain, and lung tissues of BaP-induced mice . This indicates that 3-Hydroxybenzo(a)pyrene can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 3-Hydroxybenzo(a)pyrene involves its interactions with biomolecules and changes in gene expression. It is formed during the metabolic activation of BaP, which involves binding interactions with enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxybenzo(a)pyrene can change over time. For instance, after the protection of lemongrass essential oil, the level of 3-Hydroxybenzo(a)pyrene increased in the plasma, blood, brain, and lung tissues of BaP-induced mice . This suggests that the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Hydroxybenzo(a)pyrene vary with different dosages in animal models. For example, in a study where mice were exposed to BaP, the level of 3-Hydroxybenzo(a)pyrene increased in the plasma, blood, brain, and lung tissues . This indicates that there could be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses.

Metabolic Pathways

3-Hydroxybenzo(a)pyrene is involved in the metabolic pathways of BaP. It is an intermediate metabolite formed during the metabolic breakdown of BaP by cytochrome P450 enzymes . This could also include any effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy Benzopyrene can be synthesized through the hydroxylation of benzo(a)pyrene. This process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound is not common due to its specific applications in research rather than large-scale industrial use. the compound can be isolated from the metabolic processes of organisms exposed to benzo(a)pyrene, where it is formed as a metabolite .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy Benzopyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy Benzopyrene is primarily used in scientific research to study the metabolism and toxicology of polycyclic aromatic hydrocarbons. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of polycyclic aromatic hydrocarbons.

    Biology: Studied for its role in the metabolic pathways of organisms exposed to benzo(a)pyrene.

    Medicine: Investigated for its potential effects on human health, particularly its role in carcinogenesis.

    Industry: Used in environmental monitoring to assess exposure to polycyclic aromatic hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy Benzopyrene is unique due to its specific hydroxylation at the 3-position, which influences its metabolic pathway and interaction with DNA. This specificity makes it a valuable compound for studying the detailed mechanisms of polycyclic aromatic hydrocarbon metabolism and toxicity .

Properties

IUPAC Name

benzo[a]pyren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUUWWRWIAEPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7038319
Record name 3-Hydroxybenz[a]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7038319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13345-21-6
Record name 3-Hydroxybenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13345-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxybenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxybenz[a]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7038319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYBENZO(A)PYRENE, 3-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672ICH1Q4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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